MK-996

概要

説明

MK 996は主に降圧作用で知られており、高血圧の治療における重要な化合物です .

合成方法

合成経路と反応条件

MK 996の合成には、容易に入手可能なマロナミジン塩酸塩と2,4-ペンタンジオンから出発するイミダゾルチジンの部位選択的合成が含まれます . このプロセスは非常に効果的であり、目的の生成物が得られるように特定の反応条件が含まれています。

工業生産方法

MK 996の工業生産方法は、パブリックドメインで広く文書化されていません。 合成は通常、高純度と収率を確保するために制御された条件下での大規模な化学反応を含む .

科学的研究の応用

MK 996 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of angiotensin II receptor antagonists.

Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.

Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

作用機序

MK 996は、アンジオテンシンII受容体を選択的に遮断することで効果を発揮し、それにより静脈内アンジオテンシンIIへの加圧反応を抑制します。 この作用により、反射性頻脈を起こすことなく血圧が低下します。 この化合物の作用機序には、血圧調節に重要な役割を果たすアンジオテンシンII受容体の阻害が含まれます .

類似の化合物との比較

類似の化合物

ロサルタン: 同様の降圧作用を持つ別のアンジオテンシンII受容体拮抗薬。

エナラプリル: 高血圧の治療に使用されるアンジオテンシン変換酵素阻害薬。

独自性

MK 996は、非ペプチドアンジオテンシンII受容体拮抗薬としての高い選択性と効力によりユニークです。 長時間の作用時間があり、種間変異が最小限に抑えられているため、研究と治療の両方の用途において貴重な化合物です .

生化学分析

Biochemical Properties

MK-996 interacts with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves complex interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MK 996 involves a regio-selective synthesis of the imidazolutidine moiety starting from readily available malonamamidine hydrochloride and 2,4-pentanedione . The process is highly effective and involves specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for MK 996 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .

化学反応の分析

反応の種類

MK 996は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、ある原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件

MK 996を含む反応で一般的に使用される試薬には、酸化剤、還元剤、および置換反応を促進するさまざまな触媒が含まれます。 特定の条件は、目的の反応と目的の生成物によって異なります .

生成される主な生成物

MK 996を含む反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換化合物を生成する可能性があります .

科学研究アプリケーション

MK 996は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: アンジオテンシンII受容体拮抗薬の研究におけるモデル化合物として使用されます。

生物学: 特に血圧調節に関連して、生物系への影響について調査されています。

医学: 高血圧および関連する心血管疾患の治療における潜在的な治療用途について検討されています。

産業: 新しい医薬品や治療薬の開発に使用されています .

類似化合物との比較

Similar Compounds

Losartan: Another angiotensin II receptor antagonist with similar anti-hypertensive properties.

Enalapril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.

Uniqueness

MK 996 is unique due to its high selectivity and potency as a nonpeptide angiotensin II receptor antagonist. It has a long duration of action and exhibits minimal species variability, making it a valuable compound in both research and therapeutic applications .

特性

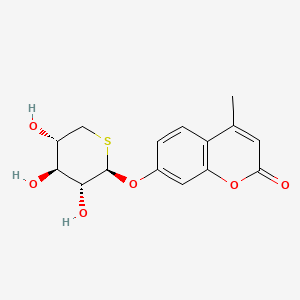

IUPAC Name |

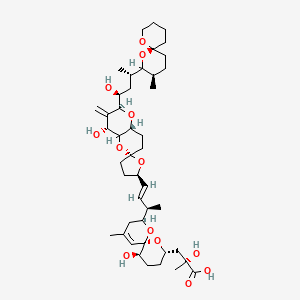

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166239 | |

| Record name | MK 996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157263-00-8 | |

| Record name | MK 996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MK-996 acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] It competitively binds to the AT1 receptor, preventing angiotensin II from binding and exerting its effects. [] This antagonism inhibits the downstream effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth. [, ]

A: The molecular formula for this compound is C31H31N5O3S, and its molecular weight is 553.68 g/mol. [] Spectroscopic data, unfortunately, is not readily available in the provided research papers.

A: The specific structural features of this compound that contribute to its high affinity and selectivity for the AT1 receptor have been studied. [, , ] While the exact SAR details are not extensively discussed in these papers, they highlight the importance of the imidazo[4,5-b]pyridine and biphenylacylsulfonamide moieties for potent AT1 receptor binding. [, , ]

A: Researchers have employed radioligand binding assays using [3H]-MK-996 to directly investigate its binding characteristics to AT1 receptors in tissues like the rat adrenal gland. [] This method revealed that this compound binds with high affinity (Kd = 0.47 nM) and exhibits slow dissociation kinetics (t1/2 of 103 min). []

A: this compound has been shown to effectively inhibit angiotensin II-induced contractile responses in isolated blood vessels like the rabbit aorta and pulmonary artery. [] Additionally, studies in dogs using the radiolabeled analog, [11C]-L-159,884, demonstrated that this compound effectively blocks the binding of this radioligand to AT1 receptors in the renal cortex. [] These studies highlight the in vivo efficacy of this compound as an AT1 receptor antagonist.

A: Yes, researchers have explored carbon-11 labeling of this compound to create [11C]this compound for potential use in PET imaging studies. [, ] While this approach showed promise, the synthesis process was considered cumbersome. [] Another study investigated the use of a related compound, [11C]-L-159,884, as a potential PET imaging agent for studying AT1 receptors. []

A: Research indicates that this compound can exist in various polymorphic forms, with varying solubility and stability. [] Form I was identified as the most thermodynamically stable polymorph under ambient conditions and was consistently reproducible for both lab and production scales. [] This finding underscores the importance of controlling polymorphism during drug development to ensure consistent pharmaceutical properties.

A: While the provided abstracts don't provide details on specific clinical trials, one mentions that this compound was "in clinical trials for the treatment of hypertension." [] This suggests it progressed beyond preclinical stages, but further information would be needed for a comprehensive understanding of its clinical evaluation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)